molecular formula C12H14ClNO2 B6432528 1-[(4-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one CAS No. 96449-73-9

1-[(4-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one

Cat. No. B6432528
CAS RN: 96449-73-9
M. Wt: 239.70 g/mol
InChI Key: XLRFDEUQZCGNSE-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one is a compound of interest in scientific research due to its unique properties and potential applications. It is a synthetic compound that has been used in a variety of laboratory experiments and studies, with potential applications for drug development and medicinal chemistry.

Scientific Research Applications

1-(4-Chlorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one has been used in a variety of scientific research applications. It has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been studied as a potential inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of the neurotransmitter serotonin. Additionally, this compound has been studied as a potential inhibitor of the enzyme tyrosinase, which is involved in the production of melanin, and as a potential inhibitor of the enzyme cyclooxygenase, which is involved in the production of prostaglandins.

Advantages and Limitations for Lab Experiments

1-(4-Chlorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one has several advantages for laboratory experiments. It is relatively easy to synthesize, and the reaction is relatively fast and efficient. Additionally, this compound is stable and can be stored for extended periods of time. The main limitation of this compound is that its mechanism of action is not fully understood, so it is difficult to predict its effects on biochemical and physiological processes.

Future Directions

Future research on 1-(4-Chlorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one should focus on understanding its mechanism of action and its effects on biochemical and physiological processes. Additionally, further studies should be conducted to determine its potential therapeutic applications. Additionally, further research should be conducted to explore its potential as an inhibitor of other enzymes and its potential as a drug development tool. Finally, further studies should be conducted to explore its potential as a synthetic tool for other compounds.

Synthesis Methods

1-(4-Chlorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one can be synthesized by a reaction between 4-chlorophenylmagnesium bromide and pyrrolidin-2-one. This reaction is conducted in an inert atmosphere, such as nitrogen or argon, and is catalyzed by a strong base, such as potassium tert-butoxide. The reaction is typically carried out at room temperature and is complete within two hours.

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c13-11-3-1-9(2-4-11)6-14-7-10(8-15)5-12(14)16/h1-4,10,15H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLRFDEUQZCGNSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=C(C=C2)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one

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